molecular formula C9H7F6N3O3 B12539449 5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- CAS No. 675605-29-5

5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)-

Cat. No.: B12539449
CAS No.: 675605-29-5
M. Wt: 319.16 g/mol
InChI Key: UOIKBFRZIXZCIU-YFKPBYRVSA-N
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Description

5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

The synthesis of 5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- involves multiple steps and specific reaction conditions. One common synthetic route includes the use of O-acyl oximes and α-amino ketones in the presence of a copper catalyst. This method involves oxidative dehydrogenative [3 + 2] annulation, which creates new bonds between carbon and nitrogen atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can lead to the formation of 3-aminopyrroles .

Scientific Research Applications

5-Oxazolidinone, 4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-, (4S)- has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and protein functionsIndustrially, it can be used in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

675605-29-5

Molecular Formula

C9H7F6N3O3

Molecular Weight

319.16 g/mol

IUPAC Name

(4S)-4-(4-diazo-3-oxobutyl)-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C9H7F6N3O3/c10-8(11,12)7(9(13,14)15)18-5(6(20)21-7)2-1-4(19)3-17-16/h3,5,18H,1-2H2/t5-/m0/s1

InChI Key

UOIKBFRZIXZCIU-YFKPBYRVSA-N

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@H]1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C1C(=O)OC(N1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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